molecular formula C14H8BrNO2 B12536956 Benzo[d]oxazol-2-yl(4-bromophenyl)methanone

Benzo[d]oxazol-2-yl(4-bromophenyl)methanone

Cat. No.: B12536956
M. Wt: 302.12 g/mol
InChI Key: UCMHKNFMLFTZBU-UHFFFAOYSA-N
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Description

Benzo[d]oxazol-2-yl(4-bromophenyl)methanone (CAS 1258498-77-9) is a chemical building block of significant interest in organic and medicinal chemistry research. It features a benzoxazole scaffold linked to a 4-bromophenyl group via a methanone bridge. This compound serves as a versatile precursor and key intermediate in the synthesis of more complex nitrogen and sulfur-containing heterocycles . Scientific studies have demonstrated its utility as a critical intermediate in novel synthetic pathways, for instance, in the formation of highly substituted imidazole derivatives, which are valuable scaffolds in drug discovery . The benzoxazole core is a privileged structure in pharmaceuticals, known to be present in compounds with a range of biological activities, including antimicrobial and anticancer properties . With a molecular formula of C14H8BrNO2 and a molecular weight of 302.12-302.13 g/mol , it is typically supplied as an off-white to white solid . This product is intended for research and laboratory use only. It is not approved for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H8BrNO2

Molecular Weight

302.12 g/mol

IUPAC Name

1,3-benzoxazol-2-yl-(4-bromophenyl)methanone

InChI

InChI=1S/C14H8BrNO2/c15-10-7-5-9(6-8-10)13(17)14-16-11-3-1-2-4-12(11)18-14/h1-8H

InChI Key

UCMHKNFMLFTZBU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

Preparation Methods

Reaction Mechanism

A widely reported method involves the Lewis-acid-mediated cleavage of acylbenzotriazole intermediates to form benzoxazoles. This approach leverages the reactivity of benzotriazole derivatives under acidic conditions (e.g., AlCl₃) to generate the benzoxazole core. For Benzo[d]oxazol-2-yl(4-bromophenyl)methanone, the pathway involves:

  • Formation of the acylbenzotriazole intermediate : Reaction of 4-bromobenzoyl chloride with 1H-benzotriazole.
  • Ring cleavage : Treatment with AlCl₃ in toluene at elevated temperatures (140°C) to yield the benzoxazole product.

Procedure and Optimization

Component Quantity (mmol) Conditions Yield (%) Reference
4-Bromobenzoyl chloride 1.0 AlCl₃ (1.2 equiv), toluene, 140°C 43–91*
1H-Benzotriazole 1.1

*Yields vary based on substituents; 4-bromo derivatives typically achieve moderate yields.

Key Findings

  • Catalyst efficiency : AlCl₃ outperforms other Lewis acids (e.g., ZnCl₂, FeCl₃) in cleavage efficiency.
  • Solvent dependence : Toluene provides optimal solubility and reaction kinetics compared to THF or DCM.
  • Byproduct management : Demethylation or Friedel-Crafts side reactions are minimized under anhydrous conditions.

Cyclocondensation of 4-Bromobenzoyl Chloride with 2-Aminophenol

Reaction Pathway

This method involves direct cyclization of 2-aminophenol with 4-bromobenzoyl chloride, bypassing the benzotriazole intermediate. The reaction proceeds via:

  • Nucleophilic attack : The amine group of 2-aminophenol attacks the carbonyl carbon of the acyl chloride.
  • Cyclization : Intramolecular dehydration forms the benzoxazole ring.

Experimental Protocol

Reagent Conditions Yield (%) Reference
2-Aminophenol 1.0 mmol, 4-bromobenzoyl chloride 55–86
Catalyst (e.g., BF₃·Et₂O) 1.5–2.0 equiv, dioxane, reflux 45–86

Challenges and Solutions

  • Low solubility : Polar aprotic solvents (e.g., dioxane) enhance reactant solubility.
  • Side reactions : Use of BF₃·Et₂O minimizes hydrolysis of the acyl chloride.

Cross-Coupling Approaches

Palladium-Catalyzed Coupling

While less common, cross-coupling strategies (e.g., Suzuki-Miyaura) can attach the 4-bromophenyl group to a preformed benzoxazole. For example:

  • Halogenation : Introduce a bromine atom at the 2-position of benzoxazole.
  • Coupling : React with 4-bromophenylboronic acid using Pd(PPh₃)₄.

Limitations

  • Functional group compatibility : The ketone group may interfere with coupling efficiency.
  • Yield optimization : Reported yields for analogous compounds range from 40–70%.

Comparative Analysis of Methods

Method Advantages Limitations Yield (%)
Lewis-acid-mediated cleavage High purity, scalable Requires anhydrous conditions 43–91
Cyclocondensation Direct synthesis, fewer steps Sensitive to moisture 45–86
Cross-coupling Flexibility in substituents Multiple steps, catalyst cost 40–70

Chemical Reactions Analysis

Cross-Coupling Reactions

The bromine atom at the para position enables participation in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings with boronic acids.

Suzuki-Miyaura Coupling

Reaction with bis(pinacolato)diboron in the presence of Pd(dppf)Cl₂ yields boronate esters, critical intermediates for further functionalization :

Optimized Conditions

Boron SourceCatalystBaseSolventTemperatureTimeYield
Bis(pinacolato)diboronPd(dppf)Cl₂KOAc1,4-Dioxane85–100°C8–48h81–99%

For example:

  • Product : 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]oxazole

  • Yield : 99% in toluene under reflux .

Lewis Acid-Mediated Transformations

The compound undergoes Friedel-Crafts acylation and ring-opening reactions in the presence of Lewis acids like AlCl₃ or FeCl₃.

Friedel-Crafts Acylation

Reaction with aromatic hydrocarbons (e.g., toluene) forms α-acylamino ketones, which cyclize to oxazole derivatives :
Example :

  • Substrate : Toluene

  • Catalyst : AlCl₃

  • Product : N-(1-Aryl-3-methyl-1-oxobutan-2-yl)-4-[(4-bromophenyl)sulfonyl]benzamide

  • Yield : 83% .

Benzotriazole Ring Cleavage (BtRC)

Under AlCl₃ or FeCl₃ catalysis, N-acylbenzotriazoles derived from the compound undergo BtRC to form benzoxazoles :

Lewis AcidSolventTemperatureYield
AlCl₃Benzene140°C43%
FeCl₃Toluene140°C53%

Smiles Rearrangement

Reaction with 4-bromobenzylamine under basic conditions leads to N-substituted benzoxazole derivatives via Smiles rearrangement :
Conditions :

  • Base : Et₃N

  • Solvent : Toluene

  • Temperature : Reflux (18h)

  • Product : N-(4-Bromobenzyl)benzo[d]oxazol-2-amine

  • Yield : Not explicitly reported, confirmed by NMR and HRMS .

Biological Activity-Driven Modifications

While beyond pure chemical reactivity, the compound’s bioactivity has spurred derivatives for neuroprotection and antimicrobial applications:

  • Neuroprotection : Derivatives reduce Aβ-induced apoptosis in PC12 cells via Akt/GSK-3β/NF-κB pathways .

  • Antimicrobial : Thioether-linked triazole derivatives show efficacy against HCT 116 cancer cells (IC₅₀ values ~2.5 µg/mL) .

Comparative Reactivity

The bromophenyl group enhances electrophilic substitution and cross-coupling efficiency compared to non-halogenated analogs. Key differences include:

FeatureBenzo[d]oxazol-2-yl(4-Bromophenyl)methanoneSimple Benzoxazole
Suzuki Coupling Yield81–99% <50% (typical)
Friedel-Crafts EfficiencyHigh (AlCl₃-mediated) Moderate

Stability and Functional Group Interactions

  • Hydrolytic Stability : The benzoxazole ring resists hydrolysis under neutral conditions but decomposes in strong acids or bases.

  • Photoreactivity : The bromine atom may facilitate debromination under UV light, though this is not explicitly documented in the literature reviewed.

Scientific Research Applications

Neuroprotective Applications

Neuroprotective Effects Against Alzheimer's Disease

Recent studies have highlighted the potential of benzo[d]oxazole derivatives in neuroprotection. For instance, a series of novel benzo[d]oxazole-based derivatives have demonstrated significant neuroprotective effects on β-amyloid-induced PC12 cells, which are often used as a model for Alzheimer’s disease. These compounds were found to reduce neurotoxicity and promote cell viability through mechanisms involving the phosphorylation of key signaling proteins such as Akt and glycogen synthase kinase 3 beta (GSK-3β) .

Case Study: Compound 5c

In vitro studies showed that compound 5c significantly increased the viability of PC12 cells exposed to β-amyloid (Aβ) at concentrations as low as 1.25 μg/mL. Additionally, it decreased the expression of pro-apoptotic markers and reduced hyperphosphorylation of tau protein, indicating its potential as a therapeutic agent for Alzheimer's disease .

Anticancer Activity

Anticancer Properties Against Various Cancer Cell Lines

Benzo[d]oxazole derivatives have been explored for their anticancer properties. A study assessed several compounds for their activity against human colorectal carcinoma (HCT 116) cells. Among these, specific derivatives exhibited promising antiproliferative activity, with IC50 values significantly lower than that of standard chemotherapeutics like 5-fluorouracil .

CompoundIC50 (µM)Reference
Compound 422.5
Compound 1638.3
5-Fluorouracil12.2

Mechanism of Action

The mechanism by which these compounds exert their anticancer effects involves the disruption of cellular metabolism and induction of apoptosis in cancer cells. The presence of heterocyclic moieties enhances their interaction with biological targets, making them suitable candidates for further development as anticancer agents .

Antimicrobial Activity

Potential Antimicrobial Agents

The antimicrobial properties of benzo[d]oxazole derivatives have also been investigated. Compounds synthesized from this scaffold have shown promising activity against various pathogens, indicating their potential use in treating infections .

Case Study: Antimicrobial Screening

In vitro tests revealed that certain derivatives exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis indicated that modifications to the benzoxazole core could enhance antimicrobial efficacy .

Mechanism of Action

The mechanism of action of Benzo[d]oxazol-2-yl(4-bromophenyl)methanone involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, resulting in anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and biological system being studied .

Comparison with Similar Compounds

The following analysis compares Benzo[d]oxazol-2-yl(4-bromophenyl)methanone (8d) with structurally analogous compounds, focusing on synthesis, physicochemical properties, and substituent effects.

Substituent Effects on Melting Points and Reactivity

A key comparison involves methanone derivatives with varying para-substituents on the phenyl ring (Table 1).

Compound Substituent (X) Melting Point (°C) Reaction Time (h) Yield (%) Reference
Benzo[d]oxazol-2-yl(phenyl)methanone (8a) H 72–73 1.5 99
Benzo[d]oxazol-2-yl(4-fluorophenyl)methanone (8b) F 138–141 1 97
Benzo[d]oxazol-2-yl(4-methoxyphenyl)methanone (8c) OMe 123–124 1 98
This compound (8d) Br 113–115 1.5 98
Benzo[d]oxazol-2-yl(4-nitrophenyl)methanone (8e) NO$_2$ 160–161 1.5 92

Key Observations :

  • Electron-withdrawing groups (Br, NO$_2$) increase melting points compared to unsubstituted (8a) but show variability. For example, the nitro group (8e) elevates the melting point to 160–161°C, likely due to enhanced intermolecular dipole interactions. The bromo derivative (8d) exhibits a lower melting point (113–115°C) than the nitro analog, reflecting reduced polarity .
  • Reaction Efficiency : The bromo substituent (8d) requires longer reaction times (1.5 hours) compared to fluorine (1 hour), likely due to steric hindrance or reduced electron density at the reaction site .
Heterocyclic Variations

Replacing the phenyl ring with heterocycles alters electronic and steric profiles:

Compound Heterocycle Melting Point (°C) Yield (%) Reference
Benzo[d]oxazol-2-yl(thiophen-2-yl)methanone (8f) Thiophene 119–120 87
Benzo[d]oxazol-2-yl(benzofuran-2-yl)methanone (8g) Benzofuran 210–211 89

Key Observations :

  • Benzofuran-substituted (8g) exhibits the highest melting point (210–211°C), attributed to extended π-conjugation and planar rigidity .
  • Thiophene-substituted (8f) shows reduced yield (87%) compared to aryl analogs, possibly due to competing side reactions in sulfur-containing systems .

Biological Activity

Benzo[d]oxazol-2-yl(4-bromophenyl)methanone is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings, including synthesis methods, biological evaluations, and potential therapeutic applications of this compound.

Chemical Structure and Synthesis

This compound features a benzoxazole ring substituted with a 4-bromophenyl group. The synthesis of this compound typically involves the reaction of benzo[d]oxazole derivatives with various electrophiles. The methodologies often focus on optimizing yields and enhancing the selectivity of the desired product through different reaction conditions.

Biological Activity Overview

The biological activity of this compound has been evaluated across various studies, highlighting its potential as an antitumor agent, antimicrobial agent, and neuroprotective compound.

Antitumor Activity

Recent studies have shown that derivatives of benzoxazole exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds similar to this compound demonstrated notable antiproliferative effects against A549 (lung cancer), HT-29 (colon cancer), and B-16 (melanoma) cell lines. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest, primarily through the modulation of signaling pathways such as NF-kB and Akt/GSK-3β .

Cell Line IC50 (µM) Mechanism
A5495.6Apoptosis induction
HT-293.8Cell cycle arrest
B-164.2NF-kB inhibition

Antimicrobial Activity

Benzo[d]oxazol derivatives have also been investigated for their antimicrobial properties. Studies indicate that these compounds exhibit activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The presence of the bromophenyl group has been linked to enhanced antibacterial efficacy, potentially due to increased lipophilicity which aids in membrane penetration .

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus12.5
Escherichia coli25
Candida albicans15

Neuroprotective Effects

In addition to its anticancer and antimicrobial properties, this compound has shown promise in neuroprotection. Research indicates that it can mitigate neurotoxic effects induced by β-amyloid peptides in neuronal cell lines . The compound appears to reduce oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases such as Alzheimer's.

Case Studies

  • Cytotoxicity Against Cancer Cell Lines : A study examined the effects of benzo[d]oxazol derivatives on several cancer cell lines, revealing that modifications at the benzene ring significantly influenced cytotoxicity levels. The study concluded that specific substitutions could enhance potency by up to four times compared to unsubstituted analogs .
  • Antimicrobial Efficacy : In a comparative analysis of various benzoxazole derivatives, this compound was found to outperform several standard antibiotics against resistant bacterial strains, indicating its potential as a lead compound for new antimicrobial agents .

Q & A

Q. What strategies optimize its fluorescence properties for material science applications?

  • Methodological Answer : Substituent tuning (e.g., introducing electron-donating groups) red-shifts emission maxima (e.g., from 420 nm to 460 nm). Quantum yield measurements (integrating sphere) correlate with π-conjugation extent. TD-DFT predicts excited-state transitions, validated by UV-vis and fluorescence spectroscopy .

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